Computed Lipophilicity (XLogP3) of 6-Methoxy-3-methyl-2,3-dihydro-1H-indole vs. Mono-Substituted and Unsaturated Analogs
The target compound exhibits a computed XLogP3 of 2.2, which positions it between the more polar 6-methoxyindoline (XLogP3 = 2.1) and the more lipophilic 3-methylindoline (XLogP3 = 2.3) and 6-methoxy-3-methyl-1H-indole (XLogP3 = 2.6) [1][2]. This intermediate lipophilicity suggests a differentiated balance of membrane permeability and aqueous solubility relative to each comparator, which may translate into distinct pharmacokinetic behavior in downstream derivatives.
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 6-Methoxyindoline: XLogP3 = 2.1; 3-Methylindoline: XLogP3 = 2.3; 6-Methoxy-3-methyl-1H-indole: XLogP3 = 2.6 |
| Quantified Difference | ΔXLogP3 = +0.1 vs. 6-methoxyindoline; ΔXLogP3 = -0.1 vs. 3-methylindoline; ΔXLogP3 = -0.4 vs. indole analog |
| Conditions | Computed using XLogP3 algorithm (PubChem release 2021.05.07); comparator values from kuujia.com (6-methoxyindoline, 3-methylindoline) and chem960.com (indole analog) |
Why This Matters
Procurement based solely on in-class similarity without accounting for the distinct lipophilicity of the dual-substituted scaffold may result in suboptimal compound selection for structure-activity relationship (SAR) campaigns targeting specific logP windows.
- [1] PubChem Compound Summary: 6-methoxy-3-methyl-2,3-dihydro-1H-indole, CID 68338125, XLogP3-AA = 2.2. National Library of Medicine. View Source
- [2] Kuujia.com. Cas no 7556-47-0 (6-Methoxyindoline): XLogP3 = 2.1. View Source
